molecular formula C25H29N3O3 B2617876 N-(3-Morpholin-4-ylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361863-05-8

N-(3-Morpholin-4-ylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2617876
CAS RN: 2361863-05-8
M. Wt: 419.525
InChI Key: DCDUIISWKUGQSE-UHFFFAOYSA-N
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Description

“N-(3-Morpholin-4-ylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide” is a synthetic organic compound . The metabolism mechanism of this compound, mediated by CYP3A4 Cytochrome, has been investigated by density functional QM calculations aided with molecular mechanics/molecular dynamics simulations .


Synthesis Analysis

A series of fluorinated N-(phenyl)-2-(3-morpholin-4-yl-phenoxy)-acetamide derivatives were synthesized using ionic liquid as solvent and base . All the synthesized compounds were tested for their antibacterial activities .


Molecular Structure Analysis

The metabolism mechanism of this compound involves two different orientations of the phenyl ring for substrate approach toward the oxyferryl center, imposing two subsequent rearrangement pathways . Starting from σ-complex in perpendicular orientation, the enzymatic mechanism involves a consecutive proton shuttle intermediate, which further leads to the formation of alcohol and ketone .


Chemical Reactions Analysis

The metabolism mechanism of this compound, mediated by CYP3A4 Cytochrome, has been investigated by density functional QM calculations aided with molecular mechanics/molecular dynamics simulations . Two different orientations of the phenyl ring for substrate approach toward the oxyferryl center have been investigated .

Mechanism of Action

The metabolism mechanism of this compound, mediated by CYP3A4 Cytochrome, has been investigated by density functional QM calculations aided with molecular mechanics/molecular dynamics simulations . Two different orientations of the phenyl ring for substrate approach toward the oxyferryl center, imposing two subsequent rearrangement pathways have been investigated .

properties

IUPAC Name

N-(3-morpholin-4-ylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-2-23(29)28-13-11-25(12-14-28,20-7-4-3-5-8-20)24(30)26-21-9-6-10-22(19-21)27-15-17-31-18-16-27/h2-10,19H,1,11-18H2,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDUIISWKUGQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Morpholin-4-ylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

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